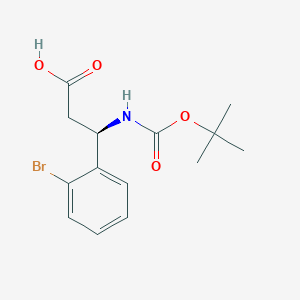

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Description

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a 2-bromo-substituted phenyl ring. Its molecular formula is C₁₄H₁₈BrNO₄, with a molecular weight of 344.2 g/mol and a melting point of 142–144°C . This compound is synthesized via a Knoevenagel condensation between 2-bromobenzaldehyde and dibutyl malonate, followed by ammonolysis and crystallization . The Boc group enhances stability during peptide synthesis, enabling selective deprotection and coupling reactions.

Properties

IUPAC Name |

(3R)-3-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEZYQLFLYPMMA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301148458 | |

| Record name | (βR)-2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500789-07-1 | |

| Record name | (βR)-2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500789-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Bromination with HBr/NaNO₂

The patent in details a diazotization-bromination sequence using hydrobromic acid (48% HBr) and sodium nitrite (NaNO₂) in aqueous toluene. Key parameters include:

Radical Bromination with N-Bromosuccinimide (NBS)

Source reports bromination using NBS in carbon tetrachloride (CCl₄) under radical initiation (e.g., AIBN). This method achieves 70% yield but requires careful control of light and oxygen to prevent over-bromination.

Table 2: Bromination Method Comparison

| Method | Bromine Source | Solvent | Yield (%) | Byproducts |

|---|---|---|---|---|

| HBr/NaNO₂ | HBr | Toluene | 67.1 | <5% regioisomers |

| NBS/AIBN | NBS | CCl₄ | 70 | 10% di-brominated |

Optimization of Reaction Conditions

Temperature and Solvent Effects

Elevating reaction temperatures above −10°C (up to 30°C) improves energy efficiency without compromising enantiomeric excess. Polar aprotic solvents like dimethylformamide (DMF) accelerate bromination but reduce stereochemical integrity, making toluene the preferred solvent.

Catalytic Additives

Inclusion of bromide salts (e.g., NaBr) enhances reaction rates by stabilizing intermediates. Source notes that 4–8 equivalents of HBr + NaBr relative to D-phenylalanine optimize conversion (>95%).

Stereochemical Control and Resolution

The R-configuration is preserved by using D-phenylalanine as the starting material. Post-bromination, silver nitrate (AgNO₃) in acetone induces cyclization to oxazolidinones, enabling separation of diastereomers via flash chromatography. Hydrolysis with cesium carbonate (Cs₂CO₃) in methanol recovers the Boc-protected amino acid with >98% enantiomeric excess.

Table 3: Stereochemical Outcomes

| Step | Reagent | Diastereomer Ratio | EE (%) |

|---|---|---|---|

| Oxazolidinone Formation | AgNO₃/acetone | 6:1 (trans:cis) | – |

| Hydrolysis | Cs₂CO₃/MeOH | – | 98 |

Industrial-Scale Synthesis

Large-scale production (≥1 kg) employs continuous flow reactors for precise temperature control and reduced waste. Key adaptations include:

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-3-(2-bromo-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine-substituted phenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Boc-®-3-Amino-3-(2-bromo-phenyl)-propionic acid has a wide range of applications in scientific research:

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-3-(2-bromo-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The bromine-substituted phenyl group can interact with various enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Halogen-Substituted Analogs

Key Findings :

- Electron-withdrawing effects : Bromo and chloro substituents enhance electrophilic aromatic substitution reactivity, making these analogs useful in cross-coupling reactions.

- Biological relevance : Chloro and bromo derivatives are explored in antimicrobial agents due to halogenated aromatics' bioactivity .

Hydroxy- and Methoxy-Substituted Analogs

Key Findings :

- Hydrogen bonding : Hydroxy groups enable hydrogen bonding, improving solubility in polar solvents and interactions with biological targets .

- Enzymatic compatibility: The 4-hydroxy derivative is a substrate for FAD-dependent monooxygenases in antibiotic biosynthesis (e.g., C-1027) .

- Methoxy groups : Electron-donating methoxy substituents stabilize aromatic rings, influencing regioselectivity in electrophilic substitutions .

Heterocyclic and Cyano-Substituted Analogs

Key Findings :

- Heterocyclic diversity : Thienyl analogs introduce sulfur atoms, altering electronic properties and enabling coordination chemistry .

- Cyano groups: The 3-cyano derivative's nitrile moiety serves as a hydrogen bond acceptor, enhancing binding affinity in enzyme inhibitors .

Research Implications

- Synthetic utility : Bromo and chloro derivatives are pivotal in Suzuki-Miyaura couplings for biaryl formation .

- Biological activity: Hydroxy-substituted analogs show promise in antibiotic pathways, while cyano derivatives are explored in kinase-targeted therapies .

- Structural optimization : Substituent choice balances reactivity (e.g., electron-withdrawing halogens) and solubility (e.g., polar hydroxy groups).

Biological Activity

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including a bromine atom on the phenyl ring and a protected amine group, contribute to its biological activity. This article explores the compound's biological interactions, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

This compound is characterized by the following features:

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 344.2 g/mol

- Functional Groups :

- Boc (tert-butyloxycarbonyl) : Protects the amine group, enhancing stability.

- Amino Group : Facilitates hydrogen bonding with biological targets.

- Bromo-substituted Phenyl Group : Influences reactivity and interaction with enzymes and receptors.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The bromine atom's electron-withdrawing effect enhances the compound's binding affinity to target proteins, making it a valuable scaffold for drug development. The amino group allows for the formation of hydrogen bonds, which is critical for modulating enzyme activity and protein-ligand interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, potentially influencing metabolic pathways.

- Protein-Ligand Interactions : It has shown promise in studies focusing on protein binding affinities, making it a candidate for drug discovery .

- Therapeutic Applications : Its structural similarities to known pharmacological agents suggest potential uses in treating various diseases, although specific therapeutic applications are still under investigation.

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals unique aspects that may influence its biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid | Similar structure with bromine at position 4 | Potentially different enzyme interactions |

| Boc-(S)-3-Amino-3-(2-bromo-phenyl)-propionic acid | Enantiomer with similar properties | Different stereochemical behavior may affect activity |

| Boc-D-beta-Phe(2-Br)-OH | Beta-branched structure | Primarily used in peptide synthesis |

This table highlights how variations in bromine positioning and stereochemistry can lead to different biological outcomes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Interaction Studies : Research has demonstrated that this compound can form stable complexes with various enzymes, suggesting its role as a potential inhibitor in metabolic pathways .

- Binding Affinity Assessments : In vitro studies have shown that this compound exhibits significant binding affinity to specific receptors, indicating its potential as a therapeutic agent .

- Synthetic Applications : As a building block in peptide synthesis, this compound has been utilized to create more complex molecules with enhanced biological activities .

Q & A

Basic Questions

Q. What are the key synthetic routes for Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid, and how is stereochemical purity ensured?

- Synthetic Routes :

- Step 1 : Introduce the Boc (tert-butoxycarbonyl) protecting group to the amino moiety via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ or DMAP) .

- Step 2 : Bromine incorporation at the 2-position of the phenyl ring may involve electrophilic aromatic substitution or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura if pre-functionalized precursors are used) .

- Step 3 : Purification via column chromatography or recrystallization to isolate the enantiomerically pure product.

- Stereochemical Control :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloid-based catalysts) to enforce (R)-configuration.

- Validate enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) or polarimetry .

Q. What analytical techniques are recommended for characterizing this compound, and how are impurities quantified?

- Key Techniques :

- Impurity Quantification :

- Use HPLC with a calibration curve for known byproducts (e.g., de-Boc derivatives or diastereomers). Typical purity thresholds exceed 98% .

Q. What are the optimal storage conditions and handling protocols?

- Storage : Store at 0–5°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to strong acids/bases or oxidizing agents .

- Solution Preparation : Prepare stock solutions in anhydrous DMSO or THF (10 mM), aliquot to avoid freeze-thaw cycles, and confirm stability via periodic HPLC checks .

Advanced Research Questions

Q. How does the 2-bromo substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight : The bromine atom at the 2-position acts as a leaving group, enabling palladium-catalyzed cross-coupling with boronic acids. Steric hindrance from the adjacent amino acid backbone may slow reaction kinetics compared to simpler aryl bromides.

- Optimization : Use Pd(PPh₃)₄ or XPhos ligands in THF/H₂O at 80°C. Monitor conversion via TLC or LC-MS .

Q. What strategies resolve enantiomeric excess in Boc-protected β-amino acids?

- Chromatographic Resolution : Chiral stationary phases (e.g., Chiralcel OD-H) with hexane/isopropanol eluents achieve baseline separation of (R) and (S) isomers .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer .

Q. How is this compound applied in peptide mimetics or enzyme inhibitor design?

- Applications :

- Peptide Backbone Modification : The β-amino acid structure introduces conformational rigidity, enhancing protease resistance in peptidomimetics .

- Enzyme Inhibition : The bromophenyl group may interact with hydrophobic enzyme pockets (e.g., tyrosine kinase or proteasome inhibitors).

Q. How should researchers address contradictions in reported synthetic yields or purity data?

- Troubleshooting :

- Yield Discrepancies : Variability may arise from Boc deprotection under acidic conditions or incomplete coupling. Optimize reaction time/temperature and use fresh reagents.

- Purity Conflicts : Cross-validate methods (e.g., NMR integration vs. HPLC area%) and source reference standards from accredited suppliers (e.g., PepTech Corp. for β-amino acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.